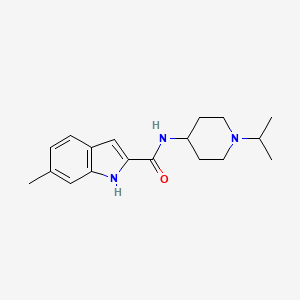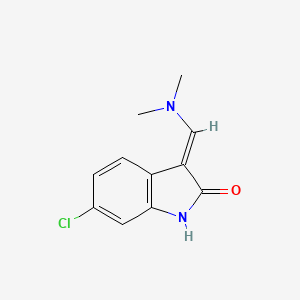
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide, also known as MPI, is a novel compound that has been synthesized and studied for its potential applications in scientific research. The compound has gained attention due to its unique chemical structure and promising biological properties.
作用機序
The mechanism of action of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of various signaling pathways. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to modulate the activity of various ion channels and receptors, which are involved in the regulation of neuronal activity.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to reduce the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. Furthermore, this compound has been found to increase the activity of antioxidant enzymes and reduce oxidative stress.
実験室実験の利点と制限
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has several advantages for lab experiments. The compound is stable and can be easily synthesized using standard organic chemistry techniques. Furthermore, this compound has been found to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using this compound in lab experiments. The compound is relatively new and has not been extensively studied. Furthermore, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments that target specific biological pathways.
将来の方向性
There are several future directions for the study of 6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide. First, more research is needed to understand the mechanism of action of this compound and how it exerts its biological effects. Second, more studies are needed to determine the efficacy of this compound in animal models of neurodegenerative diseases and cancer. Third, the development of this compound analogs may lead to the discovery of compounds with improved biological properties. Finally, the use of this compound in combination with other drugs may lead to the development of novel therapies for various diseases.
合成法
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-methyl-1H-indole-6-carboxylic acid with thionyl chloride to form 2-chloro-6-methyl-1H-indole. The second step involves the reaction of 2-chloro-6-methyl-1H-indole with N-(1-propan-2-ylpiperidin-4-yl)propionamide to form this compound. The synthesis method is complex and requires expertise in organic chemistry.
科学的研究の応用
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide has been studied for its potential applications in scientific research. The compound has been found to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, this compound has been found to have anticancer properties and has been studied for its potential use in cancer therapy.
特性
IUPAC Name |
6-methyl-N-(1-propan-2-ylpiperidin-4-yl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-12(2)21-8-6-15(7-9-21)19-18(22)17-11-14-5-4-13(3)10-16(14)20-17/h4-5,10-12,15,20H,6-9H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNCFAACXNFQMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCN(CC3)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)



![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)


![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)
![N-methyl-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]-6-oxo-1H-pyridine-2-carboxamide](/img/structure/B6645007.png)
